1-Methoxypiperidin-4-amine

Catalog No.
S2714208
CAS No.
1427275-07-7
M.F
C6H14N2O
M. Wt
130.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxypiperidin-4-amine

CAS Number

1427275-07-7

Product Name

1-Methoxypiperidin-4-amine

IUPAC Name

1-methoxypiperidin-4-amine

Molecular Formula

C6H14N2O

Molecular Weight

130.191

InChI

InChI=1S/C6H14N2O/c1-9-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3

InChI Key

UEMPUVPCJIMRCE-UHFFFAOYSA-N

SMILES

CON1CCC(CC1)N

solubility

not available

1-Methoxypiperidin-4-amine is a chemical compound characterized by the molecular formula C₆H₁₄N₂O. It is a derivative of piperidine, which is a six-membered heterocyclic amine. The structure includes a methoxy group (-OCH₃) attached to the nitrogen atom at the 4-position of the piperidine ring. This structural modification imparts unique properties that differentiate it from other piperidine derivatives, making it a subject of interest in various fields of research.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, often using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield simpler amines, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group may be substituted with other functional groups under appropriate conditions, using reagents like halogens or alkylating agents.

These reactions allow for the transformation of 1-methoxypiperidin-4-amine into a variety of derivatives, expanding its utility in synthetic organic chemistry.

Research indicates that 1-methoxypiperidin-4-amine exhibits potential biological activities. Piperidine derivatives are known for their involvement in various biochemical pathways, including interactions with neurotransmitter systems. The specific mechanisms through which 1-methoxypiperidin-4-amine exerts its effects are still under investigation, but preliminary studies suggest it may have implications in pharmacology and medicinal chemistry, particularly as a pharmaceutical intermediate .

Several synthesis methods have been developed for 1-methoxypiperidin-4-amine:

  • Direct Methoxylation: One common method involves the reaction of piperidine with methanol in the presence of a catalyst to form 1-methoxypiperidine, which can then be aminated to produce 1-methoxypiperidin-4-amine.
  • Multicomponent Reactions: Advanced synthetic strategies may include multicomponent reactions that incorporate various starting materials to generate complex structures efficiently.
  • Industrial Production: Large-scale synthesis typically employs optimized reaction conditions to ensure high yield and purity, often involving purification steps such as distillation and recrystallization .

1-Methoxypiperidin-4-amine has several applications across different fields:

  • Chemical Research: It serves as a building block in the synthesis of complex organic molecules.
  • Biological Studies: The compound is studied for its potential interactions with biomolecules and its biological effects.
  • Pharmaceutical Development: Ongoing research explores its potential as an intermediate in drug synthesis and development.
  • Industrial Use: It is utilized in producing various chemicals and materials due to its unique properties .

Studies on the interactions of 1-methoxypiperidin-4-amine with other compounds indicate its potential role in forming methoxyamine derivatives when reacted with aminoxyls like TEMPO in the presence of dioxiranes. These interactions highlight its versatility and importance in synthetic organic chemistry.

Several compounds share structural features with 1-methoxypiperidin-4-amine. Here are some notable examples:

CompoundStructure FeaturesUnique Aspects
PiperidineParent compound; six-membered ringLacks methoxy group; basic amine properties
1-Methylpiperidin-4-amineMethyl group instead of methoxyAltered reactivity due to methyl substitution
4-AminopiperidineAmino group at the same positionDifferent functional group leading to distinct reactivity
2-MethoxypiperidineMethoxy group at a different positionVariation in chemical properties compared to 1-methoxy
N-MethylpiperidineMethyl substitution on nitrogenAffects basicity and steric hindrance

The uniqueness of 1-methoxypiperidin-4-amine lies in the positioning of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This specificity enhances its value in targeted synthetic applications and biological studies .

Precursor Compounds and Starting Materials

1-Methyl-4-Piperidone Derivatives as Key Intermediates

1-Methyl-4-piperidone serves as a critical precursor in the synthesis of 1-methoxypiperidin-4-amine. A widely employed method involves the condensation of diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine in benzene, catalyzed by p-toluenesulfonic acid under reflux conditions [1]. This reaction proceeds via a Mannich-like mechanism, yielding 1-methyl-3-carbethoxy-4-piperidone hydrochloride, which is subsequently decarboxylated using concentrated hydrochloric acid. The intermediate is then recrystallized from acetone to achieve >90% purity, with yields exceeding 90% under optimized conditions [1].

The choice of solvent and catalyst is pivotal. Benzene facilitates azeotropic removal of water, while p-toluenesulfonic acid enhances reaction kinetics by protonating carbonyl groups. Post-reaction purification via low-temperature crystallization (-2°C to 0°C) in acetone ensures minimal impurity carryover, critical for downstream amination steps [1] [3].

Reductive Amination Pathways

Reductive amination offers a direct route to 1-methoxypiperidin-4-amine from ketone precursors. A notable protocol involves the one-pot reductive amination of 1-methyl-4-piperidone with nitro compounds using iridium catalysts and formic acid as a hydrogen donor [2]. In this method, nitro compounds are first reduced in situ to amines, which then undergo condensation with ketones. For example, benzaldehyde and 1-isopropoxy-4-nitrobenzene react in a dimethylformamide (DMF)-water solvent system at 80°C, achieving 98% conversion with 1 mol% iridium catalyst [2].

Key advantages include operational simplicity and compatibility with diverse carbonyl substrates. However, solvent selection profoundly impacts yield: polar aprotic solvents like DMF stabilize intermediates, while aqueous phases facilitate byproduct removal. This dual-phase system minimizes side reactions, ensuring >95% yield in optimized setups [2] [4].

Catalytic Systems for Efficient Synthesis

Palladium-Carbon Mediated Transformations

Although not directly cited in the provided sources, palladium-carbon (Pd/C) is a cornerstone catalyst for hydrogenation steps in analogous syntheses. In general practice, Pd/C facilitates the reduction of nitro groups to amines under hydrogen atmospheres, a step critical for reductive amination. For instance, nitro-piperidone intermediates can be hydrogenated at 50–60 psi H₂ and 50°C, achieving near-quantitative yields. Pd/C’s high surface area and recyclability make it ideal for industrial-scale applications, though its cost necessitates efficient recovery protocols.

Ammonium Formate as Reducing Agent

Ammonium formate emerges as a safer alternative to gaseous hydrogen in transfer hydrogenation. In the presence of palladium or iridium catalysts, it decomposes to formic acid and ammonia, providing both protons and electrons for reduction. For example, 1-methyl-4-piperidone treated with ammonium formate in methanol at 70°C selectively reduces ketones to amines with >85% yield [2]. This method avoids high-pressure equipment, enhancing laboratory feasibility.

Reaction Condition Optimization

Solvent Systems and Temperature Profiles

Solvent polarity and temperature critically influence reaction efficiency:

Solvent SystemTemperature (°C)Yield (%)Key Role
BenzeneReflux (80–85)91.7Azeotropic water removal [1]
DMF-H₂O (3:1)8098Stabilizes intermediates [2]
Methanol7085Facilitates transfer hydrogenation [2]

Polar aprotic solvents like DMF enhance nucleophilic attack on carbonyl groups, while aqueous phases aid in hydrolyzing byproducts. Elevated temperatures (70–85°C) accelerate kinetics but require careful control to prevent decomposition [1] [2].

Purification Techniques and Yield Maximization

Crystallization remains the gold standard for purification. For 1-methoxypiperidin-4-amine, low-temperature (-2°C) crystallization in acetone or petroleum ether yields >95% pure product [1] [4]. Chromatographic methods, though effective, are less favored industrially due to scalability challenges.

Decarboxylation steps benefit from acidic reflux (e.g., 20% HCl), which cleaves ester groups without degrading the piperidine ring. Subsequent neutralization with alkali (pH 12) precipitates the free amine, which is extracted into chloroform or dichloromethane [4].

Melting/Boiling Point Characteristics

The thermal characteristics of 1-Methoxypiperidin-4-amine demonstrate distinct physicochemical behavior influenced by its heterocyclic structure and functional groups. While specific melting point data for 1-Methoxypiperidin-4-amine is not available in the literature, the compound exhibits a boiling point of 178.6±33.0°C at 760 mmHg [1]. This boiling point is notably higher than that of the structurally related 1-Methylpiperidin-4-amine, which shows a boiling point of 141.0±8.0°C at 760 mmHg [2].

The thermal behavior of piperidine derivatives generally follows predictable patterns based on their substituent groups. Research on thermal degradation of piperazine and structural analogs reveals that six-membered heterocycles demonstrate exceptional resistance to thermal degradation, with compounds remaining stable up to 150°C under standard conditions [3] [4]. The presence of the methoxy group in 1-Methoxypiperidin-4-amine likely contributes to enhanced thermal stability through electronic effects and intermolecular hydrogen bonding.

Table 1: Thermal Properties Comparison

CompoundMelting Point (°C)Boiling Point (°C)Flash Point (°C)
1-Methoxypiperidin-4-amineNot available178.6±33.0 at 760 mmHg61.8±25.4
1-Methylpiperidin-4-amine203-207141.0±8.0 at 760 mmHg39.2±13.6

The flash point of 1-Methoxypiperidin-4-amine is recorded as 61.8±25.4°C [1], indicating moderate volatility and flammability characteristics. This value is significantly higher than that of 1-Methylpiperidin-4-amine (39.2±13.6°C) [2], suggesting that the methoxy substituent reduces volatility and enhances thermal stability.

Vapor Pressure and Volatility Profiles

The vapor pressure characteristics of 1-Methoxypiperidin-4-amine provide critical insights into its volatility behavior and phase equilibrium properties. The compound exhibits a vapor pressure of 1.0±0.3 mmHg at 25°C [1], which is considerably lower than structurally related compounds such as 1-Methylpiperidin-4-amine, which shows vapor pressures of 5.97 mmHg at 25°C [5] and 6.0±0.3 mmHg at 25°C [6].

Table 2: Vapor Pressure Data

CompoundVapor Pressure at 25°CVolatility Classification
1-Methoxypiperidin-4-amine1.0±0.3 mmHgLow volatility
1-Methylpiperidin-4-amine5.97-6.0 mmHgModerate volatility
N-Methyl-4-piperidinol8.13-11 PaVery low volatility

The reduced vapor pressure of 1-Methoxypiperidin-4-amine compared to its methylated analog can be attributed to the presence of the methoxy group, which increases molecular weight and provides additional sites for intermolecular interactions. This lower volatility profile has practical implications for handling, storage, and application of the compound in various chemical processes.

The volatility profile indicates that 1-Methoxypiperidin-4-amine falls into the category of compounds with low to moderate volatility, requiring appropriate ventilation and containment measures during laboratory and industrial operations [7]. The vapor density characteristics, while not specifically reported for this compound, can be estimated based on molecular weight considerations and structural analogs.

Solubility and Partition Coefficients

The solubility characteristics of 1-Methoxypiperidin-4-amine are fundamentally influenced by its molecular structure, which contains both hydrophilic (amino and methoxy groups) and hydrophobic (piperidine ring) components. The compound exhibits a density of 1.0±0.1 g/cm³ [1], which is slightly higher than that of related piperidine derivatives.

The partition coefficient (LogP) for 1-Methoxypiperidin-4-amine is reported as -1.09 [1], indicating a preference for the aqueous phase over organic solvents. This negative LogP value suggests that the compound exhibits high water solubility and low lipophilicity, which is consistent with the presence of both amino and methoxy functional groups that can participate in hydrogen bonding with water molecules.

Table 3: Solubility and Partition Data

Property1-Methoxypiperidin-4-amineRelated Compounds Range
Density (g/cm³)1.0±0.10.9-0.98
LogP-1.09-0.756 to +3.57
Water SolubilityExpected high solubility462,668 mg/L (estimated)

The solubility profile indicates that 1-Methoxypiperidin-4-amine should demonstrate excellent solubility in polar solvents, particularly water and alcohols [8] [9]. The presence of the basic amine group contributes to its solubility in acidic aqueous solutions through protonation and salt formation [10]. This solubility characteristic makes the compound particularly suitable for pharmaceutical applications where aqueous formulations are preferred.

Comparative analysis with structural analogs reveals that methoxy-substituted piperidine derivatives generally exhibit enhanced water solubility compared to their alkyl-substituted counterparts. The compound's solubility characteristics also suggest compatibility with polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while showing limited solubility in non-polar solvents like hexane or toluene.

Acid-Base Behavior and pKa Determination

The acid-base properties of 1-Methoxypiperidin-4-amine are dominated by the presence of the primary amine group at the 4-position of the piperidine ring. While specific experimental pKa data for 1-Methoxypiperidin-4-amine is not available in the current literature, predictive models and data from closely related compounds provide valuable insights into its acid-base behavior.

Structural analogs provide reference points for understanding the basicity of 1-Methoxypiperidin-4-amine. The compound 1-Methylpiperidin-4-amine exhibits a predicted pKa of 9.92±0.20 [5] [11] [12], indicating strong basic character. Similarly, 1-(3-Methoxypropyl)-4-piperidinamine shows a predicted pKa of 10.49±0.20 [13], suggesting that methoxy substitution may enhance basicity.

Table 4: Acid-Base Properties of Related Compounds

CompoundpKa ValueBasic StrengthIonization at pH 7.4
1-Methylpiperidin-4-amine9.92±0.20Strong base>99% protonated
1-(3-Methoxypropyl)-4-piperidinamine10.49±0.20Strong base>99% protonated
N-Methyl-4-piperidinol14.87±0.20Weak base<1% protonated

Based on structural similarity and electronic effects, 1-Methoxypiperidin-4-amine is expected to exhibit a pKa value in the range of 10.0-10.5, classifying it as a strong base. The methoxy group at the 1-position of the piperidine ring can influence the basicity through both inductive and resonance effects. The electron-donating nature of the methoxy group would be expected to increase the electron density on the nitrogen atom, potentially enhancing its basicity compared to the unsubstituted analog.

The strong basic character of 1-Methoxypiperidin-4-amine has important implications for its behavior in biological systems and chemical reactions. At physiological pH (7.4), the compound would exist predominantly in its protonated form, affecting its solubility, membrane permeability, and interaction with biological targets. This ionization behavior also influences the compound's stability, storage requirements, and formulation considerations in pharmaceutical applications.

The acid-base behavior also affects the compound's reactivity in synthetic transformations. The basic amine group can participate in nucleophilic substitution reactions, acylation reactions, and coordination with metal centers, making it a versatile intermediate in organic synthesis. The presence of both the methoxy group and the amino functionality provides multiple sites for chemical modification and derivatization.

XLogP3

-0.1

Dates

Last modified: 08-16-2023

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